

# In-Depth Technical Guide: 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine

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## Compound of Interest

	6-Chloro-3-
Compound Name:	phenyl[1,2,4]triazolo[4,3-B]pyridazine
Cat. No.:	B1194075

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This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential biological significance of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

## Spectroscopic Data

Precise spectroscopic data for the direct 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine is not readily available in the public domain. However, extensive data exists for closely related analogs, providing a strong basis for the characterization of the target compound. The following tables summarize the spectroscopic data for key analogs.

## 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine

This analog provides the closest approximation to the spectroscopic data for the target compound.

Table 1: NMR and Mass Spectrometry Data for 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine[1]

Parameter	Value
<sup>1</sup> H NMR (300 MHz, CDCl <sub>3</sub> )	δ 8.23 (m, 2H, ph), 8.16 (d, 1H, J = 9.6 Hz, pyridazine-H), 7.41 (t, 1H, ph), 7.32 (d, 1H, J = 8.2 Hz, ph), 7.13 (d, 1H, J = 9.6 Hz, pyridazine-H), 2.52 (s, 3H, CH <sub>3</sub> )
<sup>13</sup> C NMR (75 MHz, CDCl <sub>3</sub> )	δ 149.1 (Cq), 148.2 (Cq), 143.5 (Cq), 139.0 (Cq), 136.6 (Cq), 131.6 (CH), 128.7 (CH), 128.3 (CH), 126.6 (CH), 124.7 (CH), 122.0 (CH), 21.5 (CH <sub>3</sub> )
Mass Spectrometry (FD-MS)	m/z 244.3 (M <sup>++</sup> , 100%, Cl-pattern)

## 6-Chloro-3-[4-(hexyloxy)phenyl]-[2][3][4]triazolo[4,3-b]pyridazine

This analog provides data on the influence of a para-substituent on the phenyl ring.

Table 2: NMR, IR, and Mass Spectrometry Data for 6-Chloro-3-[4-(hexyloxy)phenyl]-[2][3][4]triazolo[4,3-b]pyridazine[5]

Parameter	Value
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ 8.36 (d, J = 9 Hz, 2H, ph), 8.09 (d, J = 9.6 Hz, 1H, pyridazine-H), 7.09 (d, J = 9.6 Hz, 1H, pyridazine-H), 7.03 (d, J = 9 Hz, 2H, ph), 4.01 (t, J = 6.6 Hz, 2H, OCH <sub>2</sub> ), 1.83–1.76 (m, 2H, CH <sub>2</sub> ), 1.50–1.43 (m, 2H, CH <sub>2</sub> ), 1.36–1.31 (m, 4H, CH <sub>2</sub> ), 0.90 (t, 3H, CH <sub>3</sub> )
<sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> )	δ 161.0, 149.0, 148.0, 143.3, 129.2, 126.5, 121.4, 117.6, 114.7, 68.1, 31.5, 25.7, 22.6, 14.0
IR (ATR, cm <sup>-1</sup> )	3045, 2956, 2938, 2918, 2865, 1608, 1538, 1458, 1253, 1057, 830
Mass Spectrometry (FD-MS)	m/z 330.1 (M <sup>+</sup> )
Mass Spectrometry (HR-ESI-MS)	found 353.1160, calculated 353.1145 for M+Na <sup>+</sup>

## Experimental Protocols

A general and efficient method for the synthesis of 6-chloro-3-alkyl/aryl-1,2,4-triazolo[4,3-b]pyridazines has been developed, which can be adapted for the synthesis of the target compound.<sup>[6]</sup>

### Synthesis of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine

This synthesis involves a two-step process starting from 3,6-dichloropyridazine.

#### Step 1: Synthesis of 6-chloro-3-hydrazinopyridazine

A mixture of 3,6-dichloropyridazine and 1 equivalent of hydrazine hydrate is refluxed in tert-butyl alcohol for four hours. The reaction mixture is then cooled, and the resulting precipitate of 6-chloro-3-hydrazinopyridazine is collected.

#### Step 2: Synthesis of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine

- 1 mole of benzaldehyde is homogenized with 1 equivalent of the 6-chloro-3-hydrazinopyridazine from Step 1.
- The mixture is ground in a pestle and mortar at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until completion (approximately 20 minutes).
- 1.1 equivalents of iodobenzene diacetate (IBD) is added in situ, and the grinding is continued for another hour to facilitate the oxidative cyclization.
- The final product, 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine, is then purified.

This solvent-free protocol offers an environmentally friendly and efficient route to this class of compounds.

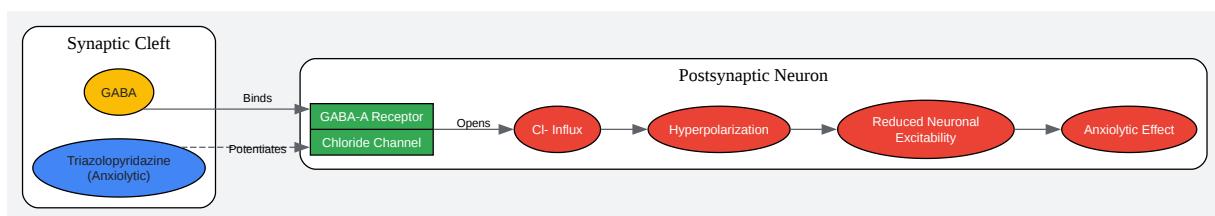
## Biological Activity and Signaling Pathway

Derivatives of 1,2,4-triazolo[4,3-b]pyridazine have been reported to exhibit a range of biological activities, including anxiolytic properties. This anxiolytic effect is believed to be mediated through the modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

## GABA-A Receptor Signaling Pathway

The binding of an anxiolytic agent, such as a triazolopyridazine derivative, to the GABA-A receptor potentiates the effect of the endogenous ligand, gamma-aminobutyric acid (GABA). This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability. This inhibitory effect in key brain regions associated with anxiety, such as the amygdala, is thought to be the basis of the anxiolytic action.

Below is a diagram illustrating the general mechanism of action of anxiolytics at the GABA-A receptor.

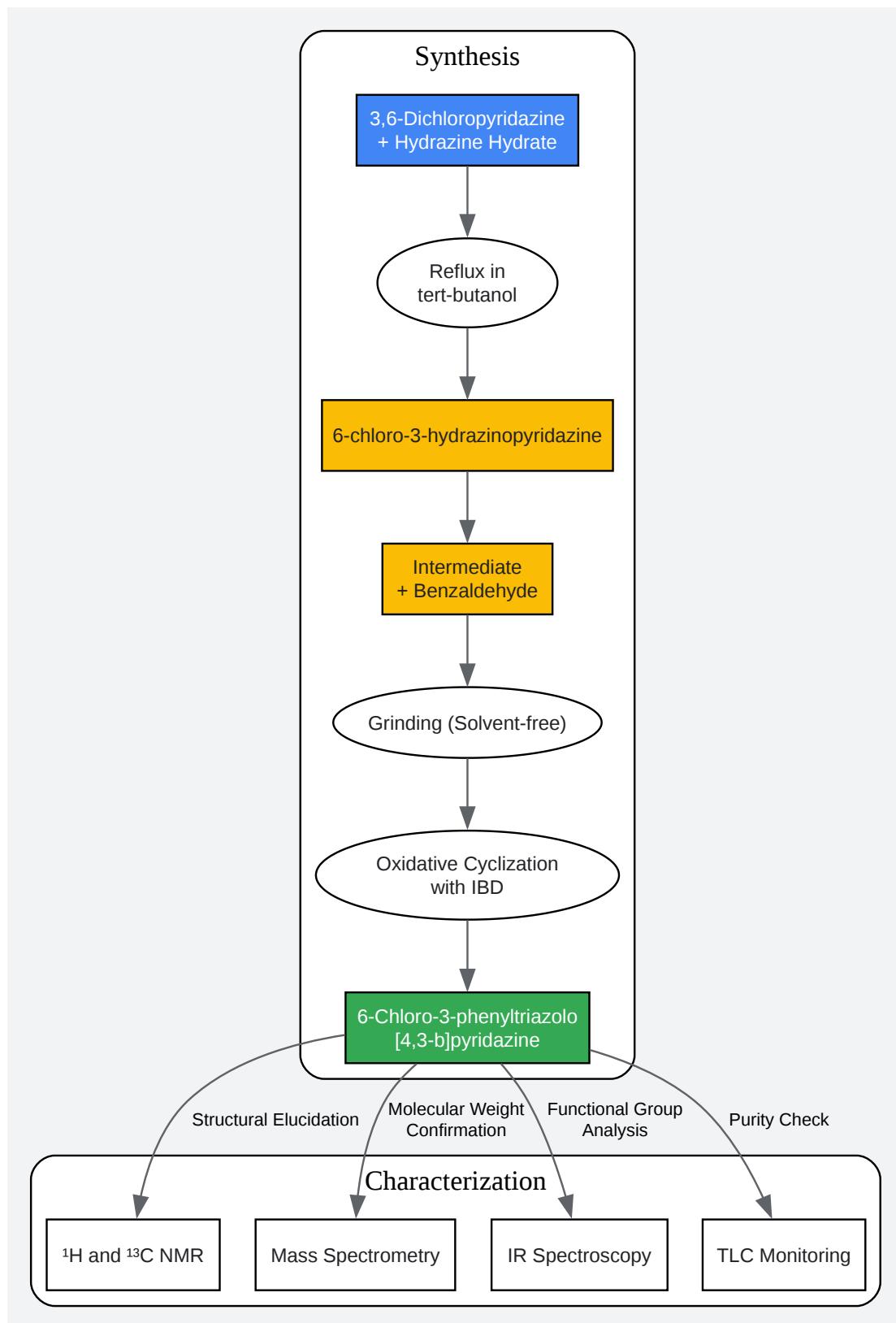


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Caption: GABA-A Receptor Signaling Pathway.

## Experimental Workflow: Synthesis and Characterization

The following diagram outlines the general workflow for the synthesis and characterization of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine.



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Caption: Synthesis and Characterization Workflow.

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